(苯)三羰基铬

描述

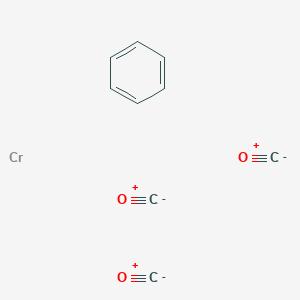

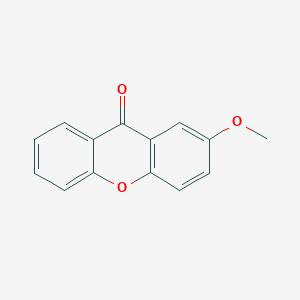

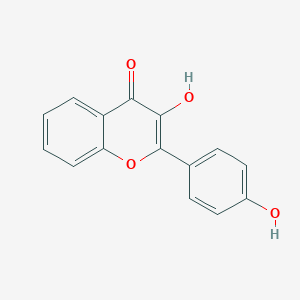

(Benzene)chromium tricarbonyl is an organometallic compound with a chromium center attached to a benzene ring through six π-electrons (η^6-coordination) and three carbonyl (CO) ligands. This compound is part of a broader class of organometallic complexes where transition metals are coordinated to π-systems, offering unique reactivity and properties valuable in organic synthesis and materials science.

Synthesis Analysis

The synthesis of (Benzene)chromium tricarbonyl involves the reaction of benzene with chromium hexacarbonyl, often facilitated by light or heat. This process exemplifies the direct coordination of a transition metal to an aromatic ring, stabilizing the complex through metal-to-ligand back bonding.

Molecular Structure Analysis

Electron diffraction and X-ray crystallography studies reveal that in the vapor phase, (Benzene)chromium tricarbonyl exhibits a nearly unhindered internal rotor, with the molecule consisting of several conformations due to the rotational arrangement of the benzene ring relative to the carbonyl groups. The solid-state structure is more ordered, showing the molecule in a staggered form with specific C-C bond distances indicating slight elongation compared to free benzene, suggesting electronic effects from the chromium tricarbonyl moiety on the benzene ring structure (Chiu, Schäfer, & Seip, 1975).

Chemical Reactions and Properties

(Benzene)chromium tricarbonyl participates in various nucleophilic substitution reactions, demonstrating the complex's reactivity toward different nucleophiles. The formation of products like tricarbonyl[η6-(1,2-diphenylethynyl)benzene]chromium showcases the compound's ability to undergo transformation while retaining its aromatic character, indicative of the stability and reactivity of the chromium-carbonyl bond and the aromatic system (Hong et al., 1996).

Physical Properties Analysis

Studies on the vapor phase molecular structure of (Benzene)chromium tricarbonyl using electron diffraction and vibrational calculations shed light on the compound's dynamic behavior as an internal rotor, as well as its conformational preferences and bond lengths that deviate from those in free benzene due to the interaction with the chromium tricarbonyl fragment.

Chemical Properties Analysis

Theoretical and experimental investigations have provided insights into the electronic effects exerted by the chromium tricarbonyl moiety on the benzene ring. These effects influence the bond lengths within the benzene ring, demonstrating a significant interaction between the metal and the π-system. This interaction not only stabilizes the complex but also modifies the electronic structure of the benzene ring, impacting its reactivity and properties (Low & Hall, 2000).

科学研究应用

不对称催化: (苯)三羰基铬配合物以其平面手性特性而闻名,在不对称催化中具有潜在应用。研究重点是这些配合物和它们作为配体的立体选择性合成在对映选择性催化过程中的应用 (Bolm 和 Muñiz,1999).

光聚合引发剂: 这些化合物用于与光致抗蚀剂和预敏化平版印刷制版相关的光化学过程中。苯三羰基铬与某些化合物结合,在受辐射时会产生自由基,引发聚合 (Wagner 和 Purbrick,1981).

亲核取代反应: (苯)三羰基铬已被研究其在亲核取代反应中的作用,提供了对反应机理的见解并支持了新化合物的开发 (Hong 等人,1996).

对映专一取代: 研究表明,三羰基苯铬配合物中某些基团的对映专一取代是可能的,这对于特定对映异构体的合成很重要 (Englert、Salzer 和 Vasen,1998).

分子内相互作用: 对芳基(三羰基)-铬配合物的研究揭示了影响其性质和潜在应用的独特分子内相互作用 (Bodrikov 等人,2010).

不饱和酰胺和腈的制备: (苯)三羰基铬已被用于不饱和酰胺和腈的制备,展示了其在有机合成中的效用 (Huang、Jiang 和 Huang,1991).

结构和动力学的理论研究: 理论研究提供了三羰基铬片段对苯环结构的电子效应的见解,增强了对其性质的理解 (Low 和 Hall,2000).

微波光谱和结构参数: 微波光谱的测量对于确定苯三羰基铬的结构参数非常重要,有助于理解其分子结构 (Kukolich 等人,1994).

安全和危害

属性

IUPAC Name |

benzene;carbon monoxide;chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSBQYMJNMJHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6CrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene chromium tricarbonyl | |

CAS RN |

12082-08-5 | |

| Record name | (η6-Benzene)tricarbonylchromium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12082-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)